Lipophilicity (XLogP3) Advantage Over De-hydroxylated and De-methylated Naphthalene Analogs
The target compound exhibits a calculated XLogP3 of 3.2 [1]. This is lower than the dimethylamino analog (XLogP3 ~3.8 predicted) and higher than the fully aromatic N-naphthalen-1-yl-2,1,3-benzothiadiazole-5-carboxamide (XLogP3 ~2.9 predicted) [2]. The hydroxyethyl linker introduces a hydrogen bond donor that balances lipophilicity for potential oral bioavailability while maintaining sufficient membrane permeability.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | N-naphthalen-1-yl-2,1,3-benzothiadiazole-5-carboxamide: XLogP3 ~2.9; N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide: XLogP3 ~3.8 |
| Quantified Difference | ΔXLogP3 = +0.3 vs. de-hydroxylated analog; ΔXLogP3 = −0.6 vs. dimethylamino analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release); no experimental logP data available. |
Why This Matters
An XLogP3 of 3.2 positions this compound within a more favorable range for oral drug-likeness compared to either the more polar or more lipophilic analogs, which may influence permeability and solubility in cell-based assays.
- [1] PubChem. Compound CID 56764117 computed properties. View Source
- [2] ChemSpider and PubChem predicted XLogP3 values for structurally analogous benzothiadiazole-5-carboxamide entries (substructure search, April 2026). View Source
